4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823885-32-0
VCID: VC2871326
InChI: InChI=1S/C9H15N3O2S.ClH/c1-12-7-6-11-9(12)15(13,14)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H
SMILES: CN1C=CN=C1S(=O)(=O)C2CCNCC2.Cl
Molecular Formula: C9H16ClN3O2S
Molecular Weight: 265.76 g/mol

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride

CAS No.: 1823885-32-0

Cat. No.: VC2871326

Molecular Formula: C9H16ClN3O2S

Molecular Weight: 265.76 g/mol

* For research use only. Not for human or veterinary use.

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride - 1823885-32-0

Specification

CAS No. 1823885-32-0
Molecular Formula C9H16ClN3O2S
Molecular Weight 265.76 g/mol
IUPAC Name 4-(1-methylimidazol-2-yl)sulfonylpiperidine;hydrochloride
Standard InChI InChI=1S/C9H15N3O2S.ClH/c1-12-7-6-11-9(12)15(13,14)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H
Standard InChI Key KASLEZHRBRQFCR-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CCNCC2.Cl
Canonical SMILES CN1C=CN=C1S(=O)(=O)C2CCNCC2.Cl

Introduction

Chemical Identity and Physical Properties

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. It is characterized by its unique molecular structure that incorporates both imidazole and piperidine ring systems connected by a sulfonyl group. The compound has been identified with CAS number 1823885-32-0 and possesses several distinctive physical and chemical properties that make it relevant for pharmaceutical research.

The compound is defined by the molecular formula C9H16ClN3O2S with a calculated molecular weight of 265.76 g/mol. This molecular composition reflects its heterocyclic nature and the presence of the hydrochloride salt form, which enhances its solubility in aqueous media—a property often desirable for pharmaceutical applications. As a crystalline solid, it possesses characteristics typical of hydrochloride salts, including increased stability and improved handling properties compared to its free base form.

Table 1: Physical and Chemical Properties of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride

PropertyValue
CAS Number1823885-32-0
Molecular FormulaC9H16ClN3O2S
Molecular Weight265.76 g/mol
IUPAC Name4-(1-methylimidazol-2-yl)sulfonylpiperidine;hydrochloride
SMILES NotationCN1C=CN=C1S(=O)(=O)C2CCNCC2.Cl
Standard InChIKeyKASLEZHRBRQFCR-UHFFFAOYSA-N
Physical StateSolid (presumed)

The systematic IUPAC name provides precise identification of the compound's structure, while the SMILES notation and InChIKey offer standardized representations useful for database searches and computational chemistry applications.

Structural Characteristics and Chemical Features

Core Structural Elements

The molecular architecture of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride comprises three key components that define its chemical behavior and potential biological interactions:

The first component is the piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. This ring serves as a common scaffold in many pharmaceutical agents and contributes to the compound's basic properties. The piperidine nitrogen can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor in biological systems.

The second key element is the 1-methyl-1H-imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is a common feature in many bioactive compounds and can participate in hydrogen bonding, π-stacking interactions, and metal coordination. The N-methyl substitution on the imidazole alters its electronic properties and prevents tautomerization, potentially enhancing its stability and biological activity.

The third critical component is the sulfonyl group (SO2) that bridges the piperidine and imidazole rings. This functional group is highly polar and can participate in hydrogen bonding interactions through its oxygen atoms. The sulfonyl linkage introduces conformational constraints and provides a specific spatial arrangement of the two heterocyclic rings, which may be crucial for receptor binding in biological systems.

Stereochemical Considerations

Synthesis and Chemical Reactivity

Synthetic Approaches

Analytical Characterization Techniques

The characterization of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride involves various analytical techniques that provide comprehensive information about its structure, purity, and physical properties. According to the search results, the following methods are commonly employed for its analysis:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound. 1H NMR would show characteristic signals for the methyl group attached to the imidazole nitrogen, imidazole ring protons, and the protons of the piperidine ring. 13C NMR would provide information about carbon environments, including the distinctive signals for imidazole carbons, the piperidine ring, and the methyl carbon.

Infrared (IR) spectroscopy is useful for identifying functional groups, with expected characteristic absorption bands for the sulfonyl group (typically around 1300-1150 cm-1 for asymmetric and symmetric S=O stretching), imidazole ring vibrations, and N-H stretching of the protonated piperidine nitrogen.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements. Typical fragments might include the cleaved imidazole moiety, the piperidine ring, and fragments resulting from cleavage at the sulfonyl linkage.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a critical method for assessing the purity of this compound and monitoring reaction progress during synthesis. Appropriate HPLC conditions might include reversed-phase columns with mobile phases consisting of water-acetonitrile mixtures, possibly with acidic modifiers to improve peak shapes for this basic compound.

Thin-Layer Chromatography (TLC) provides a simpler, more rapid method for monitoring reactions, with visualization typically achieved using UV light or appropriate staining reagents.

Physical Characterization

Melting point determination would provide information about the compound's purity and crystal structure. X-ray crystallography, if available, would give definitive confirmation of the three-dimensional structure and absolute configuration of any stereogenic centers.

Related Compounds and Structural Analogs

Understanding the relationship between 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride and structurally similar compounds provides valuable context for its potential properties and applications. Several related compounds have been identified in the search results:

Direct Structural Analogs

4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride (CAS: 1864014-32-3) is a closely related compound that differs by having a sulfanyl (thioether) linkage rather than a sulfonyl group, and a methylene spacer between the piperidine ring and the sulfur atom. This compound has a molecular formula of C10H18ClN3S and a molecular weight of 247.79 g/mol .

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 874781-17-6) represents another structural variant with a molecular formula of C10H15N3O4S and a molecular weight of 273.31 g/mol. This compound has the sulfonyl group attached to the piperidine nitrogen rather than the carbon, the imidazole substitution at the 4-position rather than the 2-position, and bears an additional carboxylic acid functional group on the piperidine ring.

Broader Structural Family

4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives represent a broader class of related compounds that have been more extensively studied. These compounds differ by having a direct bond between the imidazole and piperidine rings, with an additional phenyl substituent. They have demonstrated significant biological activities, including anxiolytic and antidepressant-like effects in animal models .

Comparative Analysis

Table 2: Comparison of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReported Biological Activities
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochlorideC9H16ClN3O2S265.76 g/molSulfonyl linkage at piperidine C-4Potential pharmaceutical applications (specific activities not detailed)
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochlorideC10H18ClN3S247.79 g/molSulfanyl linkage with methylene spacerNot specifically detailed
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acidC10H15N3O4S273.31 g/molImidazol-4-yl substitution, carboxylic acid group, sulfonyl at N instead of CMedicinal chemistry interest, potential biological activity
4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivativesVariesVariesDirect imidazole-piperidine bond, phenyl substituentAnxiolytic and antidepressant-like effects

The structural variations among these compounds highlight the flexibility of the basic imidazole-piperidine framework for developing compounds with diverse properties and potential biological activities. The nature of the linkage between the heterocycles (direct, sulfonyl, or sulfanyl), the position of substitution, and the presence of additional functional groups all contribute to the distinct characteristics of each compound.

Current Research Directions and Future Prospects

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable information about which molecular features are essential for biological activity. Potential modifications include:

  • Varying the position of substitution on the imidazole ring

  • Exploring different N-alkyl substituents on the imidazole

  • Investigating the effect of replacing the sulfonyl linker with other functional groups

  • Adding substituents to the piperidine ring to enhance receptor selectivity or improve pharmacokinetic properties

Pharmacological Characterization

Given the anxiolytic and antidepressant-like effects observed in related compounds, comprehensive screening of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride against various neurotransmitter receptors, transporters, and enzymes could reveal its mechanism of action and potential therapeutic applications. Additionally, testing against microbial pathogens, inflammatory mediators, and cancer cell lines would help establish its broader bioactivity profile.

Medicinal Chemistry Development

If initial biological screening reveals promising activity, medicinal chemistry efforts could focus on optimizing the compound's properties through:

  • Enhancing potency and selectivity for specific targets

  • Improving pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability

  • Reducing potential toxicity or off-target effects

  • Developing formulations suitable for various routes of administration

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